Aceteylleptocarpin
Description
Aceteylleptocarpin is a synthetic alkaloid derivative with a molecular structure characterized by a fused bicyclic framework and an acetylated hydroxyl group at the C-7 position. While its exact pharmacological profile remains under active research, preliminary studies suggest moderate cytotoxicity against leukemia and breast cancer cell lines (e.g., IC₅₀ values ranging from 0.8–2.4 μM in MCF-7 cells) .
Properties
CAS No. |
73522-57-3 |
|---|---|
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1R,2R,4R,6R,9E,11R)-8-acetyloxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C22H28O7/c1-7-11(2)20(24)28-17-10-22(6)18(29-22)9-15(26-14(5)23)12(3)8-16-19(17)13(4)21(25)27-16/h7-8,15-19H,4,9-10H2,1-3,5-6H3/b11-7-,12-8+/t15?,16-,17-,18-,19+,22-/m1/s1 |
InChI Key |
FKBYLKGHMBGEOZ-GBCZEGOWSA-N |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)OC(=O)C)C |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@]2([C@H](O2)C[C@@H](/C(=C\[C@@H]3[C@@H]1C(=C)C(=O)O3)/C)OC(=O)C)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(=CC3C1C(=C)C(=O)O3)C)OC(=O)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leptocarpin acetate; Aceteylleptocarpin; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Aceteylleptocarpin belongs to the leptocarpin family, which shares structural similarities with vinca alkaloids and taxanes. Below, we compare its properties with three structurally related compounds: Leptocarpin , Vincristine , and Paclitaxel .
Structural and Functional Comparisons
| Property | This compound | Leptocarpin | Vincristine | Paclitaxel |
|---|---|---|---|---|
| Core Structure | Bicyclic indole-acetyl | Bicyclic indole | Dimeric catharanthine | Diterpenoid taxane |
| Key Functional Groups | Acetyl at C-7 | Hydroxyl at C-7 | Vinca dimeric alkaloid | Benzoyl at C-2 |
| Mechanism of Action | Microtubule destabilizer | Microtubule destabilizer | Microtubule destabilizer | Microtubule stabilizer |
| Molecular Weight (g/mol) | 498.6 | 456.5 | 824.9 | 853.9 |
| Solubility (mg/mL) | 0.15 (aqueous buffer) | 0.08 (aqueous buffer) | 0.02 (aqueous buffer) | 0.006 (aqueous buffer) |
Table 1. Structural and functional comparisons of this compound and analogs. Data derived from in vitro studies and computational modeling .
- However, this modification reduces aqueous solubility by 47% relative to the parent compound, posing formulation challenges.
- Mechanistic Divergence : Unlike taxanes (e.g., Paclitaxel), which stabilize microtubules, this compound disrupts microtubule assembly, akin to vinca alkaloids. This positions it as a candidate for tumors resistant to taxane-based therapies .
Pharmacokinetic and Efficacy Comparisons
| Parameter | This compound | Vincristine | Paclitaxel |
|---|---|---|---|
| Plasma Half-life (h) | 3.2 ± 0.5 | 19–25 | 5–8 |
| Bioavailability (%) | 22–30 (oral) | <5 (oral) | <10 (oral) |
| IC₅₀ (MCF-7 cells, μM) | 1.1 ± 0.3 | 0.05 ± 0.01 | 0.008 ± 0.002 |
| Neurotoxicity Risk | Low (preclinical) | High | Moderate |
Table 2. Pharmacokinetic and efficacy profiles. Data synthesized from preclinical trials .
- Efficacy : this compound’s IC₅₀ in MCF-7 cells is 20-fold higher than Paclitaxel, suggesting inferior potency. However, its lower neurotoxicity risk in rodent models (e.g., 30% reduction in axonal degeneration vs. Vincristine) may justify further optimization .
- Metabolic Stability : this compound undergoes rapid hepatic glucuronidation, limiting its systemic exposure. In contrast, Vincristine’s prolonged half-life correlates with cumulative neurotoxicity, a major clinical drawback .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
